molecular formula C5H5BrN2S B1375249 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole CAS No. 1494127-23-9

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole

Cat. No. B1375249
M. Wt: 205.08 g/mol
InChI Key: FJKWDKYPIXOIMD-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole (BCT) is a heterocyclic compound with a bromine atom and a cyclopropyl group attached to a thiadiazole ring. It is a type of heterocycle that features both sulfur (S) and nitrogen (N) atoms in its ring structure .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have also been studied .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .


Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .

Scientific Research Applications

Antimicrobial Agents

  • Field : Medicinal Chemistry
  • Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
  • Method : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Results : The antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Anticancer Agents

  • Field : Oncology
  • Application : 1,3,4-thiadiazole derivatives have shown significant therapeutic potential as anticancer agents .
  • Method : The compounds were prepared by condensation of 1,3,4-thiadiazole-2(3H)-thione derivatives and 4-chlorobenzofuro[3,2-d]pyrimidine .
  • Results : The compounds have shown antiproliferative activities for human prostate tumor cell line PC3. Inhibition of growth in concentration 10 μM/mL was 89.2% .

Antifungal Agents

  • Field : Mycology
  • Application : Some 1,3,4-thiadiazole derivatives have been found to exhibit potent antifungal properties .
  • Method : The compounds were synthesized using similar methods as mentioned before, and their antifungal activity was tested against various fungal strains .
  • Results : The compounds showed significant inhibitory activity against several fungal strains, including Candida albicans .

Antiviral Agents

  • Field : Virology
  • Application : Certain 1,3,4-thiadiazole derivatives have shown potential as antiviral agents .
  • Method : The compounds were synthesized and their antiviral activity was evaluated against a range of viruses .
  • Results : Some of the synthesized compounds exhibited promising antiviral activity, warranting further investigation .

Antiparasitic Agents

  • Field : Parasitology
  • Application : Some 1,3,4-thiadiazole derivatives have been found to exhibit potent antiparasitic properties .
  • Method : The compounds were synthesized using similar methods as mentioned before, and their antiparasitic activity was tested against various parasitic strains .
  • Results : The compounds showed significant inhibitory activity against several parasitic strains .

Antidiabetic Agents

  • Field : Endocrinology
  • Application : Certain 1,3,4-thiadiazole derivatives have shown potential as antidiabetic agents .
  • Method : The compounds were synthesized and their antidiabetic activity was evaluated in a range of tests .
  • Results : Some of the synthesized compounds exhibited promising antidiabetic activity, warranting further investigation .

Safety And Hazards

Thiadiazole-containing compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

5-bromo-3-cyclopropyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKWDKYPIXOIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole

CAS RN

1494127-23-9
Record name 5-bromo-3-cyclopropyl-1,2,4-thiadiazole
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